Bendazol Demonstrates Superior Myopia Progression Control Compared to Placebo in Pediatric Clinical Trial
In a 24-week, randomized, double-blind, placebo-controlled clinical trial involving children aged 8 to 12 years with myopia, bendazol eye drop atomization (10 min daily) significantly slowed spherical equivalent progression and axial elongation compared to placebo. At 24 weeks, the intervention group exhibited a significantly smaller increase in spherical equivalent (p < 0.05) and a significantly smaller increase in axial length compared to the placebo group (p < 0.05) [1]. While direct head-to-head data against atropine (the standard-of-care myopia control agent) are not yet available, this trial establishes bendazol as an effective, non-cycloplegic alternative with a favorable safety profile that preserves tear film stability and pupil diameter [1].
| Evidence Dimension | Myopia progression inhibition (Spherical Equivalent change and Axial Length change) |
|---|---|
| Target Compound Data | Significantly smaller increase in spherical equivalent at 12 and 24 weeks; significantly smaller increase in axial length at 24 weeks (all p < 0.05) |
| Comparator Or Baseline | Placebo (atomization of identical solution without bendazol) |
| Quantified Difference | Statistically significant reduction in myopia progression markers; precise numerical values not disclosed in abstract |
| Conditions | Randomized, double-blind, placebo-controlled clinical trial; children aged 8-12 years; 24-week intervention period |
Why This Matters
This clinical evidence positions bendazol as a viable, non-invasive alternative to atropine for pediatric myopia control, particularly for researchers and clinicians seeking to avoid cycloplegic side effects while maintaining tear film stability.
- [1] Xie A, et al. Efficacy and safety of bendazol eye drop atomization in slowing myopia progression in children: A randomized, double-blind, placebo-controlled trial. Photodiagnosis Photodyn Ther. 2025;105253. View Source
